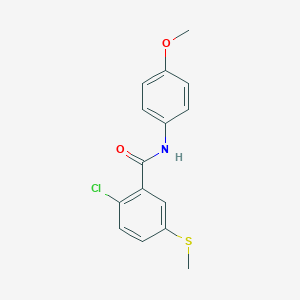
2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a quinazolinone derivative, which is a class of compounds known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the modulation of various molecular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, it has also been reported to exhibit antibacterial and antifungal activity, which may be attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the most promising directions is the evaluation of its potential use as a fluorescent probe for imaging applications, which may have significant implications in the field of bioimaging and diagnostics. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its molecular targets, which may facilitate the development of more potent and selective derivatives. Furthermore, the evaluation of its potential use in combination therapy with other anticancer agents may also be of interest.
Méthodes De Synthèse
The synthesis of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods. One of the most common methods is the condensation reaction between 2-aminobenzamide and 2-methoxybenzaldehyde in the presence of formaldehyde and a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities. In addition, this compound has also been evaluated for its potential use as a fluorescent probe for imaging applications.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-11-7-6-10-14(15)20-16(18(23-2)24-3)19-13-9-5-4-8-12(13)17(20)21/h4-11,16,18-19H,1-3H3 |
Clé InChI |
AHNAZRSKUVGBTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C(OC)OC |
SMILES canonique |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)



![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)